

# fluconazole safety profile liver enzyme elevation systematic review

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## Compound Focus: Fluconazole

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## Comparative Hepatotoxicity Profiles of Antifungal Agents

The table below summarizes the hepatotoxicity potential of major systemic antifungal drug classes, based on data from the provided sources.

Antifungal Agent/Class	Risk of Liver Enzyme Elevation	Risk of Clinically Apparent Liver Injury	Key Characteristics and Comparisons
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| **Fluconazole** [1] [2] | **Common** (Transient, mild-to-moderate elevations in up to 5-7% of patients) | **Rare, but well-described** (Likelihood score: B) | • Liver injury is typically hepatocellular, occurring within the first few weeks. • ALT elevations >8x ULN occur in ~1% of patients, often leading to discontinuation [1]. | | **Ketoconazole** [3] | Information missing | **Higher incidence** than other systemic antifungals | • Historically associated with a higher risk of hepatic damage [3]. • A clinical trial noted patients were three times more likely to develop hepatitis than those on griseofulvin [3]. | | **Itraconazole** [3] [4] | Information missing | **Reported, but less common than ketoconazole** | • Animal studies suggest it can cause dose-dependent increases in liver enzymes and histological damage [4]. | | **Terbinafine** [3] | Information missing | **Reported** | • A post-marketing study of 25,884 patients identified two cases of symptomatic hepatic injury [3]. | | **Amphotericin B Formulations** [5] | Information missing | **Rare** (Clinically evident injury and

discontinuation are uncommon) | • Liver injury is considered relatively subtle and reversible. • Lipid formulations may have a stronger association with DILI than the deoxycholate form, possibly due to their carriers [5]. | | **Echinocandins** [5] | Information missing | Information missing | • Mentioned as part of the modern antifungal arsenal, but no specific hepatotoxicity data was provided in the search results [5]. |

## Key Experimental Data and Clinical Findings

Supporting data from clinical reviews and studies provide a deeper understanding of the risks.

- **Incidence and Severity of Fluconazole Hepatotoxicity:** A large analysis based on the FDA Adverse Event Reporting System (FAERS) from 2004 to 2024 identified 7,720 adverse events for **fluconazole**, with 40.3% being serious. This study highlighted the need to monitor liver, kidney, and cardiovascular functions during its use [6]. Most cases of **fluconazole**-induced liver injury are self-limited and resolve after discontinuation, though recovery can be slow, taking 2 to 4 months [1] [2]. However, fatal instances of acute liver failure have been reported, typically presenting with a hepatocellular pattern of injury [1].
- **Comparative Preclinical Data:** An *in vivo* study in rats treated with itraconazole or **fluconazole** for 14 days found that both drugs could induce hepatotoxicity. The study reported a statistically significant, dose-dependent increase in plasma Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP) activities in the itraconazole-treated groups. Histological examination revealed corresponding liver damage, including necrosis, degeneration of hepatocytes, and bile duct hyperplasia [4]. This suggests the potential for mixed (both hepatocellular and cholestatic) liver injury from these agents.
- **Impact of Pre-existing Liver Disease:** Patients with underlying liver disease present a particular challenge. The liver's role in drug metabolism means that hepatic impairment can significantly alter the pharmacokinetics of antifungals [3] [5]. These patients may also tolerate additional drug-induced liver injury more poorly than healthy individuals [5]. For **fluconazole**, its product labeling advises caution in patients with liver dysfunction, though specific dose adjustments for hepatic impairment are not clearly defined for all antifungals [3] [2] [5].

## Experimental Protocols for Hepatotoxicity Assessment

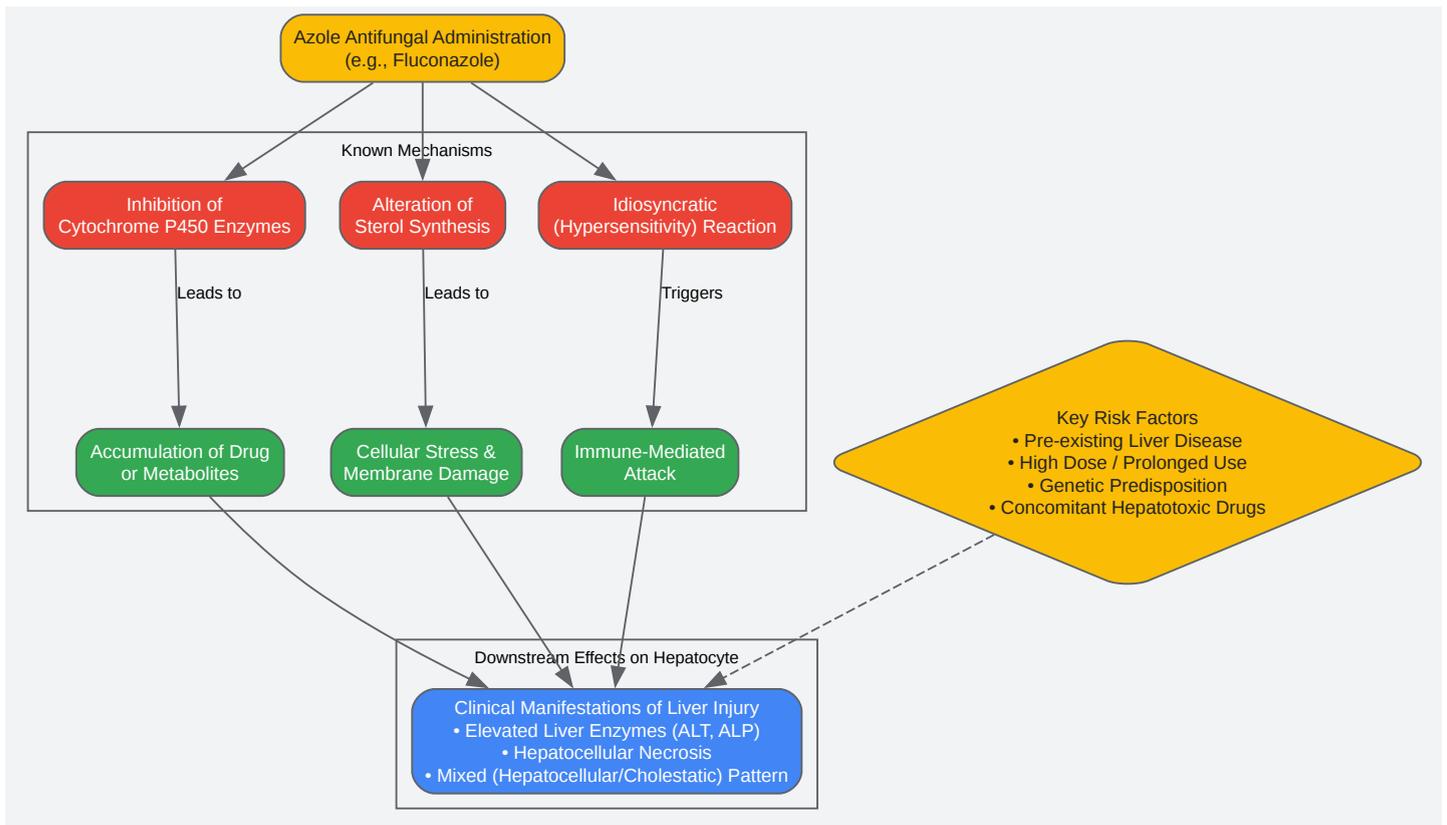
The methodologies from the cited sources provide a framework for evaluating antifungal-induced liver injury.

- **Systematic Review Protocol (from PMC):**

- **Guideline:** Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) [3].
  - **Data Sources:** Searches are performed in English-based databases such as PubMed, CINAHL, and EMBASE [3].
  - **Search Strategy:** Uses keywords and Boolean operators (e.g., (antifungal OR ketoconazole OR **fluconazole**) AND (acute liver failure OR liver damage) [3].
  - **Study Selection:** Includes randomized controlled trials, observational cohort studies, and case reports. Articles are filtered based on peer-review status, language (English), and relevance [3].
  - **Outcomes:** Primary outcomes are typically liver enzyme levels (ALT, ALP, bilirubin), with secondary outcomes including findings from abdominal ultrasounds or liver biopsies [3].
- **FAERS Database Analysis Protocol (from PubMed 2025):**
    - **Data Source:** Extraction of **fluconazole**-related adverse events from the FDA Adverse Event Reporting System (FAERS) over a defined period (e.g., 2004 to 2024 Q2) [6].
    - **Statistical Signal Detection:** Employing the Reporting Odds Ratio (ROR) method to identify significant associations between the drug and specific adverse events [6].
    - **Analysis:** Stratifying data by event seriousness, common reaction types (e.g., skin, gastrointestinal), dosage, and external factors such as the COVID-19 pandemic [6].
  - **In Vivo Animal Model Protocol (from Academia.edu):**
    - **Model:** Laboratory rats [4].
    - **Intervention:** Intraperitoneal administration of the antifungal drug (e.g., **fluconazole** or itraconazole) at specified doses (e.g., 100 and 200 mg/kg body weight) daily for a set period (e.g., 14 days) [4].
    - **Biochemical Analysis:** Measurement of plasma biomarkers like ALT and ALP at the end of the study to quantify liver cell damage and cholestasis [4].
    - **Histopathological Examination:** Microscopic assessment of liver tissue samples to identify structural damage, such as necrosis, degeneration, and inflammation [4].

## Mechanism of Hepatotoxicity and Clinical Management

The following diagram illustrates the hypothesized pathways through which azole antifungals like **fluconazole** may cause liver injury.



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### Clinical Management Strategy:

- **Pre-treatment Assessment:** Evaluate liver function tests before initiating therapy, especially in high-risk patients [3].
- **Periodic Monitoring:** Check liver enzymes periodically during treatment, for example, every 3-6 weeks after commencement [3].
- **Management of Injury:** Upon signs of significant liver injury (e.g., ALT >8x ULN), swiftly discontinue **fluconazole** [3] [1]. Rechallenge should be avoided as it may lead to recurrence [1] [2].

## Conclusion for Research and Development

For researchers and drug development professionals, the data underscores that:

- **Fluconazole** has a distinct safety profile where transient liver enzyme elevations are relatively common, but severe clinical hepatitis is rare. Its water-solubility and renal excretion profile differentiate it from other azoles [3] [1].
- The hepatotoxicity mechanism is likely multifactorial, involving direct inhibition of host enzymes and potential idiosyncratic reactions, presenting opportunities for the development of novel antifungals with safer profiles [1] [7].
- Real-world evidence from databases like FAERS is crucial for identifying and quantifying these risks, including the impact of external factors like concurrent illnesses (e.g., COVID-19) on safety profiles [6].

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